molecular formula C22H17N5 B8445745 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine

3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B8445745
M. Wt: 351.4 g/mol
InChI Key: BRHYDMYLZDUHRQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under specific conditions . The reaction is often carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinyl-pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

3-methyl-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C22H17N5/c1-14-25-20(21-22(23)24-11-12-27(14)21)17-8-7-16-9-10-18(26-19(16)13-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24)

InChI Key

BRHYDMYLZDUHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CN=C2N)C3=CC4=C(C=C3)C=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(8-Chloro-3-methyl-imidazo[1,5-a]pyrazin-1-yl)-2-phenyl-quinoline was dissolved in 10.0 mL of 2.0M NH3 in IPA and 5.0 mL of CH2Cl2. The reaction was heated to 110° C. for 64 h. The salts were filtered off and washed with CH2Cl2. Purified with silica gel column chromatography [Jones Flashmaster, 10 g cartridge, eluting with 1% MeOH:EtOAc] to yield a dark yellow solid; 1H NMR (400 MHz, CDCl3) δ 2.71 (s, 3H), 5.61 (brs, 2H), 7.13 (d, 1H, J=5.1 Hz), 7.2 (d, 1H, J=5.1 Hz), 7.48-7.56 (m, 3H), 7.89-7.97 (m, 3H), 8.18-8.21 (m, 2H), 8.27 (d, 1H, J=8.6 Hz), 8.39 (s, 1H); MS (ES+): 352.06 (M+1), 353.07 (M+2), 354.09 (M+3).
Name
7-(8-Chloro-3-methyl-imidazo[1,5-a]pyrazin-1-yl)-2-phenyl-quinoline
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10 mL
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